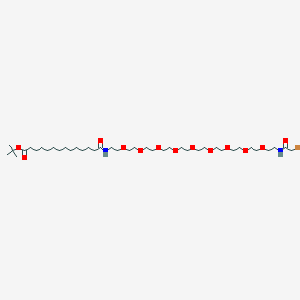
Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is designed to facilitate the degradation of target proteins by exploiting the intracellular ubiquitin-proteasome system. It is primarily used in research settings to develop targeted therapy drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc involves multiple steps, starting with the preparation of the polyethylene glycol (PEG) chain. The PEG chain is then functionalized with bromoacetamide and ethylcarbamoyl groups. The final step involves the attachment of the Boc-protected C12 chain. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and purification systems is common in industrial settings to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetamide group can participate in nucleophilic substitution reactions.
Hydrolysis: The Boc-protecting group can be removed under acidic conditions.
Coupling Reactions: The compound can form covalent bonds with other molecules through amide or ester linkages
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids: For Boc deprotection, typically trifluoroacetic acid.
Coupling Agents: Such as carbodiimides for forming amide bonds
Major Products:
Deprotected Amine: Formed after Boc removal.
Substituted Derivatives: Formed through nucleophilic substitution
Aplicaciones Científicas De Investigación
Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to target and degrade specific proteins within cells, offering a novel approach to drug development. Applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in studies to understand protein degradation pathways.
Medicine: Potential use in developing targeted therapies for diseases such as cancer.
Industry: Utilized in the production of research reagents and tools
Mecanismo De Acción
The mechanism of action of Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparación Con Compuestos Similares
- Bromoacetamido-PEG4-ethylcarbamoyl-C12-Boc
- Bromoacetamido-PEG6-ethylcarbamoyl-C12-Boc
- Bromoacetamido-PEG12-ethylcarbamoyl-C12-Boc
Uniqueness: Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc is unique due to its specific PEG chain length, which can influence the solubility, stability, and overall efficacy of the PROTACs. The PEG9 chain provides an optimal balance between flexibility and rigidity, making it suitable for various applications in targeted protein degradation .
Propiedades
IUPAC Name |
tert-butyl 14-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-14-oxotetradecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H77BrN2O13/c1-40(2,3)56-39(46)15-13-11-9-7-5-4-6-8-10-12-14-37(44)42-16-18-47-20-22-49-24-26-51-28-30-53-32-34-55-35-33-54-31-29-52-27-25-50-23-21-48-19-17-43-38(45)36-41/h4-36H2,1-3H3,(H,42,44)(H,43,45) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWBBYVWLRQYMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H77BrN2O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














